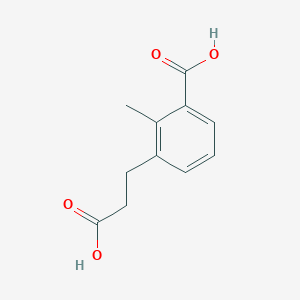
3-(2-Carboxyethyl)-2-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Carboxyethyl)-2-methylbenzoic acid: is an organic compound with a carboxylic acid functional group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Carboxyethyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-methylbenzoic acid with an appropriate alkylating agent, followed by oxidation to introduce the carboxyethyl group. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
化学反应分析
Types of Reactions: 3-(2-Carboxyethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce alcohols or aldehydes.
科学研究应用
Organic Synthesis
3-(2-Carboxyethyl)-2-methylbenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its carboxylic acid functional group allows for multiple reactions, including:
- Esterification : Reacting with alcohols to form esters, which are crucial in the production of fragrances and flavorings.
- Decarboxylation : Leading to the formation of substituted benzenes that are important in pharmaceuticals.
| Reaction Type | Reaction Example | Product |
|---|---|---|
| Esterification | This compound + Ethanol | Ethyl 3-(2-carboxyethyl)-2-methylbenzoate |
| Decarboxylation | Heating with a base | 2-Methylbenzene |
Medicinal Chemistry
This compound is utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structural similarity to established NSAIDs suggests potential efficacy in reducing inflammation and pain.
- Case Study : Research indicates that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase enzymes, similar to ketoprofen, which is a widely used NSAID .
Biological Studies
The compound is also employed in biochemical research to study metabolic pathways and enzyme interactions. Its ability to interact with biological systems makes it valuable for investigating:
- Enzyme Inhibition : Understanding how it affects the activity of specific enzymes involved in metabolic processes.
- Cellular Mechanisms : Investigating its role in cellular signaling pathways related to inflammation.
| Application Area | Specific Use |
|---|---|
| Enzyme Studies | Inhibition assays for cyclooxygenase |
| Metabolic Pathways | Tracing effects on arachidonic acid metabolism |
Food Industry
While not directly used as a food additive, its derivatives can act as preservatives due to their antimicrobial properties. The compound’s ability to inhibit microbial growth makes it a candidate for further research into food safety applications.
Polymer Production
This compound can be utilized as a monomer in the synthesis of polymers and plasticizers, contributing to the development of flexible materials used in various applications from packaging to coatings.
作用机制
The mechanism by which 3-(2-Carboxyethyl)-2-methylbenzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
相似化合物的比较
2-Methylbenzoic acid: Lacks the carboxyethyl group, making it less versatile in certain reactions.
3-(2-Carboxyethyl)phenylboronic acid: Contains a boronic acid group, offering different reactivity and applications.
4-(2-Carboxyethyl)benzeneboronic acid: Similar structure but with the carboxyethyl group in a different position, affecting its chemical properties.
Uniqueness: 3-(2-Carboxyethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which provides distinct reactivity and potential applications compared to its analogs. The presence of both the carboxyethyl and methyl groups on the benzene ring allows for a wide range of chemical modifications and functionalizations.
生物活性
3-(2-Carboxyethyl)-2-methylbenzoic acid, also known as a derivative of benzoic acid, has garnered attention in various biological studies due to its potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C11H12O4. The compound features a carboxyethyl group and a methyl group attached to a benzoic acid backbone, which may influence its solubility and interaction with biological targets.
Research indicates that the biological activity of this compound may involve the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect polyketide synthase (Pks13), which is essential for the survival of Mycobacterium tuberculosis by inhibiting mycolic acid synthesis .
- Interaction with Cellular Targets : The compound's structure allows it to interact with various cellular receptors and enzymes, potentially modulating signaling pathways that are critical for cellular function .
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of this compound, particularly against Mycobacterium tuberculosis. The compound exhibited sub-micromolar IC50 values in enzyme assays targeting Pks13, indicating strong inhibitory effects that could be leveraged for therapeutic applications in tuberculosis treatment .
Case Studies and Research Findings
属性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
3-(2-carboxyethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-7-8(5-6-10(12)13)3-2-4-9(7)11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) |
InChI 键 |
MIEVSVGUGZWYQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1C(=O)O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















